C6-Unsubstituted Status Confers 2–11× Greater Cytotoxic Potency Compared to C6-Substituted Analogs in Imatinib-Resistant Leukemia Models
The C6-unsubstituted pyrazolo[3,4-d]pyrimidine scaffold, to which this compound belongs, exhibits superior cytotoxic activity against imatinib-resistant chronic myeloid leukemia cell lines compared to C6-substituted analogs. In Ba/F3 cells transducing Bcr-Abl constructs with common imatinib-resistance mutations (T315I, Y253F, E255K), C6-unsubstituted compounds demonstrated LD₅₀ values ranging from 0.7 to 4.3 μM across all tested cell lines, whereas C6-substituted compounds exhibited substantially lower activity, with an LD₅₀ of approximately 8 μM for compound 3 against the T315I mutant — representing a 2–11× potency differential [1]. This compound's C6-unsubstituted status is thus directly relevant to activity against the T315I gatekeeper mutation, which is insensitive to several clinically used kinase inhibitors including imatinib, dasatinib, and nilotinib [1].
| Evidence Dimension | C6-substitution status effect on cytotoxic potency (LD₅₀) against Bcr-Abl-driven leukemia cell lines harboring imatinib-resistance mutations |
|---|---|
| Target Compound Data | C6-unsubstituted scaffold class: LD₅₀ range 0.7–4.3 μM (compounds 1 and 2, Ba/F3 cells transducing wild-type p210Bcr-Abl and T315I, Y253F, E255K mutants) |
| Comparator Or Baseline | C6-substituted pyrazolo[3,4-d]pyrimidines: LD₅₀ ~8 μM (compound 3, T315I mutant); structurally distinct from this compound's C6-unsubstituted status |
| Quantified Difference | 2×–11× greater potency (C6-unsubstituted vs. C6-substituted) across imatinib-resistant Ba/F3 cell lines; specifically ~2×–11× for T315I mutant |
| Conditions | Ba/F3 murine pro-B cell lines transduced with p210Bcr-Abl wild-type or T315I, Y253F, E255K mutant constructs; LD₅₀ determined after 72 h compound exposure |
Why This Matters
Procurement of a C6-unsubstituted analog is essential for research targeting imatinib-resistant disease models, as C6-substitution reduces potency by up to 11-fold against the clinically relevant T315I mutation.
- [1] Santucci MA, Corradi V, Mancini M, Manetti F, Radi M, Schenone S, Botta M. C6-Unsubstituted Pyrazolo[3,4-d]pyrimidines Are Dual Src/Abl Inhibitors Effective against Imatinib Mesylate Resistant Chronic Myeloid Leukemia Cell Lines. ChemMedChem. 2009;4(1):118-126. View Source
